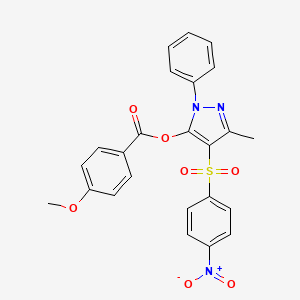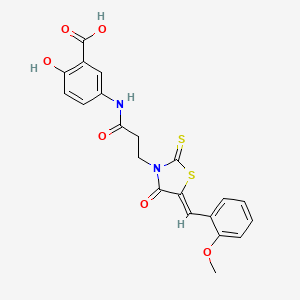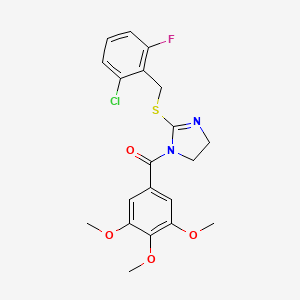
methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a methyl ester group, a 2-fluoroethyl group, and an iodine atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through methods like nucleophilic substitution or cycloaddition reactions . For instance, 1,2,3-triazole hybrids with amine-ester functionality have been synthesized using a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ring would be substituted at the 1-position with a 2-fluoroethyl group, at the 3-position with a carboxylate ester group, and at the 4-position with an iodine atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, similar compounds like 1,2,3-triazoles have been used in various chemical reactions. For example, they’ve been synthesized through [3+2] dipolar cycloadditions and have shown notable therapeutic importance .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate has been investigated for its antimicrobial potential. Researchers synthesized a series of 1,2,3-triazole hybrids containing amine-ester functionality, including this compound. In vitro assays against microbial strains such as S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae revealed moderate to excellent activity. Notably, compound 7o exhibited substantial potency, with a minimal inhibitory concentration (MIC) of 0.0558 μmol/mL .
Medicinal Chemistry Applications
1,2,3-Triazoles and their derivatives are of significant interest due to their stability against metabolic degradation and unique chemical features. These compounds engage in hydrogen bonding, π-stacking interactions, and exhibit enhanced biocompatibility. As a result, they find applications in medicinal chemistry, including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and anti-leishmanial agents. The presence of unpaired electrons on the nitrogen atom contributes to their chelating activity .
Respiratory Disease Treatment
Although not directly related to this specific compound, the broader class of 1,2,3-triazoles has seen applications in pharmaceuticals. For instance, lascufloxacin, an oral drug licensed in Japan, contains a 1,2,3-triazole moiety. It is used to treat respiratory diseases, including community-acquired bacterial pneumonia (CABP) and ear, nose, and throat infections .
PET Imaging Agents
Functionalized 1,2,3-triazoles have also been explored for positron emission tomography (PET) imaging. Researchers synthesized a compound with a 2-butyl-4-chloro-5-(2-fluoroethoxy)methyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole structure. This compound could serve as a PET imaging agent, potentially aiding in disease diagnosis and monitoring .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FIN2O2/c1-13-7(12)6-5(9)4-11(10-6)3-2-8/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQACODTURPHCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1I)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B2387430.png)
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2387431.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2387437.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387439.png)

![1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea](/img/structure/B2387441.png)



![2-chloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2387448.png)
![Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2387450.png)